molecular formula C10H10O3 B13301035 4-(1-oxopropan-2-yl)benzoic Acid

4-(1-oxopropan-2-yl)benzoic Acid

Cat. No.: B13301035
M. Wt: 178.18 g/mol
InChI Key: LXMYZIWCYCQHJD-UHFFFAOYSA-N
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Description

4-(1-oxopropan-2-yl)benzoic acid, also known as 2-(1-oxopropyl)benzoic acid, is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.1846 g/mol . This compound is characterized by a benzoic acid core substituted with a 1-oxopropan-2-yl group at the para position. It is a derivative of benzoic acid and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-oxopropan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzoic acid with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H5COOH+CH3CH2COClAlCl3C6H4(COCH2CH3)COOH+HCl\text{C}_6\text{H}_5\text{COOH} + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{COCH}_2\text{CH}_3)\text{COOH} + \text{HCl} C6​H5​COOH+CH3​CH2​COClAlCl3​​C6​H4​(COCH2​CH3​)COOH+HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

4-(1-oxopropan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-oxopropan-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-oxopropan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biological processes, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-oxopropan-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

4-(1-oxopropan-2-yl)benzoic acid

InChI

InChI=1S/C10H10O3/c1-7(6-11)8-2-4-9(5-3-8)10(12)13/h2-7H,1H3,(H,12,13)

InChI Key

LXMYZIWCYCQHJD-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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